molecular formula C9H10FNO B11951155 3-(3-Fluorophenyl)oxetan-3-amine

3-(3-Fluorophenyl)oxetan-3-amine

Cat. No.: B11951155
M. Wt: 167.18 g/mol
InChI Key: PSDJGNPRMMIFOB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxetan-3-amine is a chemical compound with the molecular formula C9H10FNO. It features an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization can be achieved through C-O bond formation using intramolecular etherification or epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted fluorophenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(3-Fluorophenyl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)oxetan-3-amine
  • 3-Oximinooxetane
  • 3-Nitrooxetane
  • 3,3-Dinitrooxetane
  • 3-Aminooxetane

Uniqueness

3-(3-Fluorophenyl)oxetan-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

3-(3-Fluorophenyl)oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula : C₉H₁₀FNO
Molecular Weight : 203.64 g/mol
IUPAC Name : this compound hydrochloride

The compound consists of a fluorophenyl group attached to an oxetane ring, which is further linked to an amine group. The presence of the fluorine atom at the 3-position of the phenyl ring is significant, as it can influence both the chemical reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxetane Ring : Achieved through cyclization reactions involving halogenated phenyl compounds and oxirane derivatives.
  • Introduction of the Fluorophenyl Group : Accomplished via nucleophilic substitution reactions.
  • Amination : The amine group is introduced through nucleophilic substitution.
  • Formation of Hydrochloride Salt : The final step involves reacting the amine with hydrochloric acid.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. For instance, it has been explored for its potential as a pharmaceutical intermediate with applications in drug development targeting specific diseases .

Antiproliferative Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit antiproliferative activity against various cancer cell lines. For example, related compounds have demonstrated efficacy against human cervix carcinoma (HeLa), murine leukemia cells (L1210), and human T-lymphocyte cells (CEM) .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
3-(2-Fluorophenyl)oxetan-3-amineFluorine at 2-positionSimilar enzyme inhibition properties
3-(4-Fluorophenyl)oxetan-3-amineFluorine at 4-positionComparable antiproliferative effects
3-(3-Chlorophenyl)oxetan-3-amineChlorine instead of FluorineDifferent reactivity profile

The unique positioning of the fluorine atom in this compound may contribute to its distinct biological activities compared to similar compounds.

Case Studies

  • Anticancer Studies : A study investigating various oxetane derivatives found that modifications in the fluorophenyl group significantly affected their antiproliferative activity against cancer cell lines. The study highlighted that compounds with a fluorine atom at the ortho or para positions showed enhanced potency compared to those without fluorination .
  • Enzyme Interaction Studies : Another case study focused on the binding interactions of oxetane derivatives with specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit target enzymes, suggesting its potential as a therapeutic agent .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-(3-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

PSDJGNPRMMIFOB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)N

Origin of Product

United States

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